molecular formula C18H12Cl2I2N2O2 B11079476 (2E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enamide

(2E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enamide

Cat. No.: B11079476
M. Wt: 613.0 g/mol
InChI Key: CENGNPGCCBFVQK-QDEBKDIKSA-N
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Description

(2E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group, dichlorophenyl, and diiodophenyl substituents, making it a molecule of interest in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Enamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amide.

    Introduction of Substituents: The cyano group can be introduced via a nucleophilic substitution reaction, while the dichlorophenyl and diiodophenyl groups can be added through electrophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enamide can be used as a building block for synthesizing more complex molecules. It can also serve as a model compound for studying reaction mechanisms.

Biology and Medicine

In biological and medical research, this compound might be investigated for its potential pharmacological properties. Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which (2E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide: Lacks the ethoxy and diiodo substituents.

    (2E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of an ethoxy group.

Uniqueness

The presence of both ethoxy and diiodo substituents in (2E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enamide makes it unique compared to similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity.

Properties

Molecular Formula

C18H12Cl2I2N2O2

Molecular Weight

613.0 g/mol

IUPAC Name

(E)-2-cyano-N-(3,5-dichlorophenyl)-3-(4-ethoxy-3,5-diiodophenyl)prop-2-enamide

InChI

InChI=1S/C18H12Cl2I2N2O2/c1-2-26-17-15(21)4-10(5-16(17)22)3-11(9-23)18(25)24-14-7-12(19)6-13(20)8-14/h3-8H,2H2,1H3,(H,24,25)/b11-3+

InChI Key

CENGNPGCCBFVQK-QDEBKDIKSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1I)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)I

Canonical SMILES

CCOC1=C(C=C(C=C1I)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)I

Origin of Product

United States

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